1-Bromo-2-methylpropan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropan-2-ol can be synthesized through the bromination of tert-butyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:
(CH3)3COH+HBr→(CH3)3CBrOH
The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow processes to enhance efficiency and yield. The reactants, tert-butyl alcohol and hydrobromic acid, are mixed in precise stoichiometric ratios and passed through a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of isobutene.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol, heated under reflux.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of tert-butyl alcohol or tert-butyl amine.
Elimination: Formation of isobutene.
Oxidation: Formation of tert-butyl ketone or tert-butyl aldehyde.
Scientific Research Applications
1-Bromo-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a building block in the synthesis of biologically active molecules, such as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-bromo-2-methylpropan-2-ol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or elimination. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application. For example, in biological systems, it may act as a substrate for halogenase enzymes, leading to the formation of halogenated metabolites .
Comparison with Similar Compounds
1-Bromo-2-methylpropan-2-ol can be compared with other brominated alcohols and halogenated compounds:
1-Bromo-2-propanol: Similar in structure but with a primary hydroxyl group, leading to different reactivity and applications.
2-Bromo-2-methylpropane: Lacks the hydroxyl group, making it more suitable for substitution reactions without the possibility of oxidation or elimination.
1-Chloro-2-methylpropan-2-ol: Similar structure with chlorine instead of bromine, leading to differences in reactivity and chemical properties
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Properties
IUPAC Name |
1-bromo-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022980 | |
Record name | 1-Bromo-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38254-49-8 | |
Record name | 1-Bromo-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-2-METHYL-2-PROPANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Bromo-2-methylpropan-2-ol in the synthesis of amino-functionalized polymers?
A1: this compound is crucial for introducing a protected amino group into the (meth)acrylate monomer structure []. It reacts with 2-isocyanatoethyl (meth)acrylate to form a bromo-tert-butyloxycarbonyl (Br-t-BOC) protected aminoethyl (meth)acrylate monomer. This protected monomer can then undergo polymerization. The Br-t-BOC group serves as a solvent-polarity sensitive protecting group, enabling the controlled release of the free amino group after polymerization through a simple solvolysis step.
Q2: How does the solvent polarity affect the deprotection of the Br-t-BOC group in the synthesized polymers?
A2: The research demonstrates that the deprotection kinetics of the Br-t-BOC group in the synthesized poly((Br-t-BOC)-aminoethyl (meth)acrylate) is influenced by solvent polarity []. The authors observed faster deprotection rates in more polar solvents. This sensitivity to solvent polarity provides a controllable method for achieving post-polymerization modifications, enabling the generation of free amino groups under desired conditions.
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